molecular formula C11H13ClN2O3 B13480053 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine

Cat. No.: B13480053
M. Wt: 256.68 g/mol
InChI Key: QZUFOQUVEUJRQH-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a chlorinated nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and dimethylformamide (DMF) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    NAS: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    NAS: Substituted morpholine derivatives.

    Reduction: 4-(2-Chloro-4-methyl-6-aminophenyl)morpholine.

    Oxidation: 4-(2-Chloro-4-carboxy-6-nitrophenyl)morpholine.

Scientific Research Applications

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nitro and chloro groups facilitating the attack by nucleophiles . The exact molecular pathways and targets depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine

InChI

InChI=1S/C11H13ClN2O3/c1-8-6-9(12)11(10(7-8)14(15)16)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3

InChI Key

QZUFOQUVEUJRQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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